3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride
Overview
Description
3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride is a synthetic organic compound that belongs to the class of phenylpropanones. This compound is characterized by the presence of a diethylamino group and two methoxy groups attached to a phenyl ring, along with a propanone backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one typically involves the following steps:
Formation of the Phenylpropanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where 3,4-dimethoxybenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Diethylamino Group: The resulting 3,4-dimethoxypropiophenone can then undergo reductive amination with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining precise reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The carbonyl group in the propanone backbone can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
- Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the diethylamino group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one: Similar structure but with dimethylamino instead of diethylamino.
3-(diethylamino)-1-(3,4-dihydroxyphenyl)propan-1-one: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
The presence of both diethylamino and methoxy groups in 3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride may confer unique chemical and biological properties, such as enhanced solubility and specific interactions with biological targets.
Properties
IUPAC Name |
3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-5-16(6-2)10-9-13(17)12-7-8-14(18-3)15(11-12)19-4;/h7-8,11H,5-6,9-10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKZZGVSXXPBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC(=C(C=C1)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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